Pentacene-5,13-dione
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Overview
Description
Pentacene-5,13-dione is an organic compound belonging to the family of polycyclic aromatic hydrocarbons It consists of five linearly fused benzene rings with two ketone groups at the 5 and 13 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacene-5,13-dione can be synthesized through various methods. One common approach involves the aldol condensation of o-phthalaldehyde and 1,4-cyclohexanedione. This reaction typically requires a base catalyst and proceeds through multiple steps to yield the desired diketone .
Another method involves the reduction of pentacene-6,13-dione using reagents such as lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) followed by acid hydrolysis . This method provides a high yield of the product under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high purity and yield. One such method includes the reduction of 6,13-dihydro-6,13-dihydroxypentacene using stannous chloride (SnCl2) and hydrochloric acid (HCl) in solvents like dimethylformamide (DMF) or acetone .
Chemical Reactions Analysis
Types of Reactions
Pentacene-5,13-dione undergoes various chemical reactions, including:
Reduction: The diketone can be reduced to the corresponding diol using reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: It can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: LiAlH4 in dry THF, followed by acid hydrolysis.
Oxidation: KMnO4 in aqueous or organic solvents.
Substitution: Friedel-Crafts acylation using benzoyl chloride and aluminum chloride (AlCl3).
Major Products Formed
Reduction: Pentacene-5,13-diol.
Oxidation: Pentacenequinone.
Substitution: Various substituted pentacene derivatives.
Scientific Research Applications
Pentacene-5,13-dione has a wide range of applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of pentacene, a benchmark organic semiconductor in thin-film transistors and organic light-emitting diodes (OLEDs).
Photovoltaics: Employed in the development of organic photovoltaic cells due to its excellent charge carrier mobility.
Material Science: Studied for its potential in creating novel organic materials with unique electronic properties.
Mechanism of Action
The mechanism of action of pentacene-5,13-dione in organic electronics involves its ability to facilitate charge transport. The compound’s π-conjugated electronic structure allows for efficient charge carrier mobility, making it an ideal candidate for use in organic semiconductors . The diketone groups at the 5 and 13 positions play a crucial role in stabilizing the electronic structure and enhancing the material’s overall performance.
Comparison with Similar Compounds
Similar Compounds
Anthracene: Consists of three linearly fused benzene rings.
Tetracene: Consists of four linearly fused benzene rings.
Hexacene: Consists of six linearly fused benzene rings.
Uniqueness of Pentacene-5,13-dione
This compound is unique due to its five fused benzene rings and the presence of diketone groups, which impart distinct electronic properties. Compared to anthracene and tetracene, this compound exhibits higher charge carrier mobility and better performance in organic electronic devices .
Properties
CAS No. |
62443-94-1 |
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Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
pentacene-5,13-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-8-4-3-7-15(17)11-19-20(21)12-16-9-13-5-1-2-6-14(13)10-18(16)22(19)24/h1-12H |
InChI Key |
CJYXWHBHAFPTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C(=CC5=CC=CC=C5C4=O)C3=O |
Origin of Product |
United States |
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